tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate: Scaffold Profiling and Orthogonal Functionalization in Drug Discovery
tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate: Scaffold Profiling and Orthogonal Functionalization in Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of conformationally restricted, nitrogen-rich heterocycles is paramount for developing high-affinity ligands. tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (CAS: 1956341-03-9) [1] represents a highly versatile building block that bridges the gap between the flexibility of acyclic diamines and the rigidity of piperazines. This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven protocols for orthogonal functionalization, empowering researchers to seamlessly integrate this scaffold into complex drug discovery pipelines.
Physicochemical Profiling & Structural Logic
The utility of this scaffold lies in its precise spatial geometry and its three distinct nitrogen centers, each possessing unique steric and electronic environments. This tri-functional nature allows for highly controlled, stepwise derivatization without the need for excessive protecting group manipulations.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate |
| CAS Number | 1956341-03-9 |
| Molecular Formula | C11H23N3O2 |
| Molecular Weight | 229.32 g/mol |
| Scaffold Class | 1,4-Diazepane (Homopiperazine) |
| Endocyclic Protection | N1-Boc (tert-Butoxycarbonyl) |
Structural Causality: The 1,4-diazepane (seven-membered) ring provides a unique conformational profile. Unlike six-membered piperazines, the diazepane ring can adopt multiple low-energy conformations (e.g., twist-chair), allowing it to adapt to complex binding pockets while still paying a lower entropic penalty upon binding than linear chains. The presence of the N1-Boc group ensures stability against nucleophiles and bases, reserving deprotection for the final stages of synthesis via acidic cleavage (e.g., TFA or HCl)[2].
Mechanistic Role in Drug Design
The strategic placement of the 3-(aminomethyl) group provides a critical synthetic vector. This primary exocyclic amine projects outward from the core ring, allowing medicinal chemists to build pharmacophores that reach into adjacent sub-pockets of a target protein.
1,4-diazepane derivatives have demonstrated profound efficacy across multiple therapeutic areas:
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CNS Disorders: They have been successfully deployed as dual orexin receptor antagonists (OX1R/OX2R), where the central constraint of the diazepane ring is crucial for blocking orexin signaling and promoting sleep, as detailed in 3[3].
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Immunology: The scaffold has been utilized to create high-affinity LFA-1 antagonists, disrupting the LFA-1/ICAM-1 interaction by fitting precisely into the I-domain pocket4[4].
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Oncology: Substituted 1,4-diazepanes act as potent farnesyltransferase inhibitors, destabilizing microtubules in hormone-resistant prostate cancer models5[5].
Figure 1: Pharmacological integration pathways of the 1,4-diazepane scaffold in drug discovery.
Experimental Protocols: Orthogonal Functionalization
As an Application Scientist, I emphasize that successful derivatization of this scaffold relies on exploiting the subtle steric and electronic differences between the primary and secondary amines. The protocols below are designed as self-validating systems to ensure high fidelity in library generation[6],[7].
Protocol A: Chemoselective Acylation of the Primary Amine
Causality & Logic: The primary amine at C3 is exocyclic and significantly less sterically hindered than the secondary endocyclic amine at N4. By conducting the reaction at cryogenic temperatures (-78 °C), the kinetic energy of the system is insufficient to overcome the steric activation barrier at N4. This ensures exquisite chemoselectivity, yielding exclusively the C3-amide without requiring an intermediate protecting group.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Insight: DIPEA is preferred over triethylamine due to its bulkiness, which prevents it from acting as a competing nucleophile.
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Thermal Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
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Acylation: Introduce 1.0 equivalent of the desired acyl chloride dropwise over 10 minutes.
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Propagation: Stir the mixture for 2 hours, allowing it to gradually warm to 0 °C.
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Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol B: Reductive Amination at the Secondary Amine (N4)
Causality & Logic: Once the primary amine is functionalized (or transiently masked), N4 becomes the sole nucleophile. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard here. The electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity, ensuring it selectively reduces the transient iminium ion without prematurely reducing the unreacted target aldehyde.
Step-by-Step Methodology:
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Imine Formation: Dissolve the C3-functionalized intermediate in 1,2-dichloroethane (DCE). Add 1.2 equivalents of the target aldehyde. Stir at room temperature for 1–2 hours to drive iminium ion formation.
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Reduction: Add 1.5 equivalents of NaBH(OAc)3 in a single portion. Insight: Do not use NaBH4, as it will non-selectively reduce the aldehyde to an alcohol before iminium formation is complete.
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Propagation: Stir the reaction mixture at room temperature for 12 hours.
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Quench & Workup: Quench carefully with 1N NaOH to break down stable boron complexes. Extract the organic layer, wash with brine, and purify via flash column chromatography.
Figure 2: Workflow demonstrating the orthogonal reactivity of the three nitrogen centers.
References
- ChemicalBook - tert-butyl 3-(aminomethyl)
- Journal of Medicinal Chemistry (ACS)
- ChemMedChem (PubMed)
- Organic Letters (ACS)
- Bioorganic & Medicinal Chemistry Letters (ScienceDirect) - 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.
- Google Patents - WO 2007/122103 A1 - Orthogonal protection str
- R Discovery - Solid phase synthesis of peptide aminoalkylamides development and applic
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
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